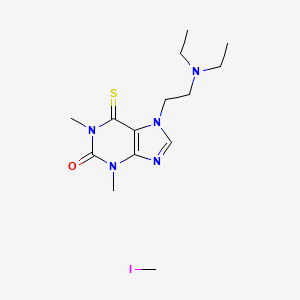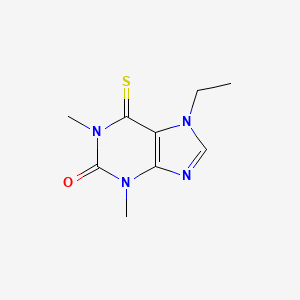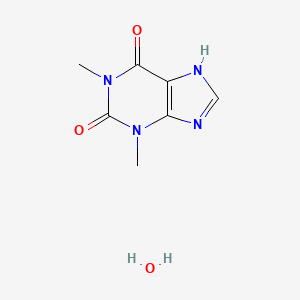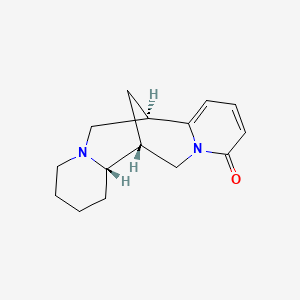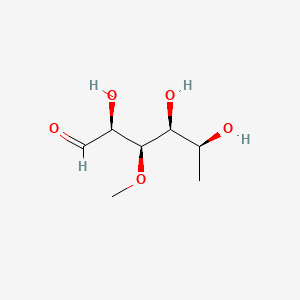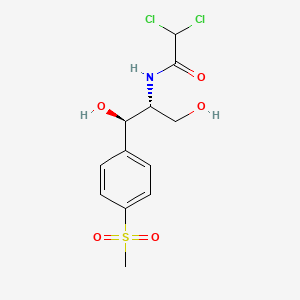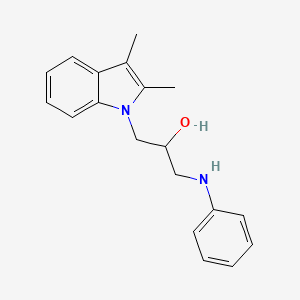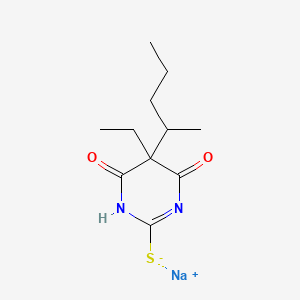
Thiopental sodium
Übersicht
Beschreibung
Thiopental Sodium, also known as Sodium Pentothal, is a barbiturate used to induce general anesthesia, treat convulsions, and reduce intracranial pressure . It is an ultra-short-acting barbiturate and has been used commonly in the induction phase of general anesthesia .
Synthesis Analysis
Thiopental Sodium (Tho) is an intravenous anesthetic. A rapid RP-HPLC method of Tho analysis with high linearity, repeatability, sensitivity, selectivity, and inexpensive has been developed . The method manifested a satisfied linearity regression R^2 (0.9997) with a good repeatability precision range (0.16–0.47%) with LOD and LOQ; 14.4 μg/mL and 43.6 μg/mL respectively .
Molecular Structure Analysis
Thiopental Sodium has the IUPAC name 4,6 (1H,5H)-Pyrimidinedione, 5-ethyldihydro-5- (1methylbutyl)-2-thioxo-, monosodium salt, (±)-; Sodium (±)-5-ethyl-5- (1-methylbutyl)-2-thiobarbiturate . It has the chemical molecular formula C11H17N2O2SNa in molar mass “264.32 g/mole” .
Chemical Reactions Analysis
Thiopental Sodium is an intravenous anesthetic. A rapid RP-HPLC method of Tho analysis with high linearity, repeatability, sensitivity, selectivity, and inexpensive has been developed . The method manifested a satisfied linearity regression R^2 (0.9997) with a good repeatability precision range (0.16–0.47%) with LOD and LOQ; 14.4 μg/mL and 43.6 μg/mL respectively .
Physical And Chemical Properties Analysis
Thiopental Sodium has the chemical molecular formula C11H17N2O2SNa in molar mass “264.32 g/mole” .
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
Summary of the Application
Thiopental Sodium is used in a narcotic dose to identify the nervous processes that underlie consciousness and establish the causes of its disorder .
Methods of Application or Experimental Procedures
When studying the cortical EEG activity, the impulses of individual nerve cells and the electromyographic activity of the muscles of the forelimb, it was found that thiopental blocks a number of neuronal reactions requiring energy support .
Results or Outcomes
Thiopental blocks consciousness by significant limitation of the brain energy metabolism. This results in a loss of the adaptive function of the central nervous system .
Application in Anesthesiology
Specific Scientific Field
Summary of the Application
Thiopental Sodium is a barbiturate that is administered intravenously for the induction of general anesthesia or for the production of complete anesthesia of short duration .
Methods of Application or Experimental Procedures
Thiopental Sodium is administered intravenously .
Results or Outcomes
It is also used for hypnosis and for the control of convulsive states. It has been used in neurosurgical patients to reduce increased intracranial pressure .
Application in Pharmacology
Specific Scientific Field
Summary of the Application
Thiopental Sodium has a neuroprotective effect against Isoflurane-induced cognitive impairment by altering oxidative stress and inflammatory responses .
Methods of Application or Experimental Procedures
Isoflurane was used to induce cognitive dysfunction in rats and rats were treated with Thiopental Sodium .
Results or Outcomes
Thiopental Sodium treated rats exhibited increased latency time, transfer latency time and decreased escape latency time. Thiopental Sodium significantly suppressed the level of amyloid β-peptide, protein carbonyl and improved the level of BDNF .
Application in Quality Control and Stability Studies
Specific Scientific Field
Pharmaceutical Quality Control
Summary of the Application
Thiopental Sodium is used in quality control and stability studies of pharmaceutical preparations .
Methods of Application or Experimental Procedures
A rapid RP-HPLC method of Thiopental Sodium analysis with high linearity, repeatability, sensitivity, selectivity, and inexpensive has been developed . The chromatographic system consists of an ODS column (150 mm × 4.6 mm × 5 μm). The mobile phase was prepared by mixing KH2PO4 solution: methanol (40:60) with a flow rate of 1.2 mL/min at a detection wavelength of 230 nm, at room temperature using an injection volume of 10 μL .
Results or Outcomes
This improved HPLC method has been successfully applied for Thiopental Sodium analysis for Thiopental UP Pharma 500 mg vials and Thiopental Eipico 1.0 g vials in routine finished and stability studies testing laboratories .
Application in Forensic Medicine and Criminology
Specific Scientific Field
Forensic Medicine and Criminology
Summary of the Application
Thiopental Sodium has great importance in forensic medicine and criminology as it is used in investigations related to drug crimes .
Methods of Application or Experimental Procedures
The specific methods of application in this field are not detailed in the source .
Results or Outcomes
The outcomes of these investigations are not detailed in the source .
Application in Procedural Sedation and Analgesia
Specific Scientific Field
Summary of the Application
Thiopental Sodium is used for procedural sedation and analgesia .
Methods of Application or Experimental Procedures
The specific methods of application in this field are not detailed in the source .
Results or Outcomes
In a multicentered prospective observational study including 222 elderly patient and 89 non-elderly patients conducted between May 2017 and August 2021, two patients were described who developed asthma attack or bradycardia during treatment with thiopental-sodium used for procedural sedation and analgesia .
Application in Cleaning Process of Production Machines
Specific Scientific Field
Summary of the Application
Thiopental Sodium is used in the cleaning process of production machines for cephalosporins preparations .
Methods of Application or Experimental Procedures
The specific methods of application in this field are not detailed in the source .
Results or Outcomes
The detection limit of Thiopental Sodium has been tested in the quality control lab to detect the smallest amount of traces that may be present after the cleaning process of the production machines for cephalosporins preparations .
Application in Management of Refractory Convulsive Disorders
Specific Scientific Field
Summary of the Application
Thiopental Sodium is used as a reinforcement for the management of refractory convulsive disorders that are genetically diverse, such as those produced by local anesthetics .
Methods of Application or Experimental Procedures
The specific methods of application in this field are not detailed in the source .
Results or Outcomes
The outcomes of these treatments are not detailed in the source .
Application in Minimizing Intracranial Pressure
Specific Scientific Field
Summary of the Application
Thiopental Sodium is used to minimize intracranial pressure in individuals who have high intracranial pressure if managed respiration is administered .
Methods of Application or Experimental Procedures
The specific methods of application in this field are not detailed in the source .
Results or Outcomes
The outcomes of these treatments are not detailed in the source .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;5-ethyl-4,6-dioxo-5-pentan-2-yl-1H-pyrimidine-2-thiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLILQARPMWUHA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=NC1=O)[S-])CC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N2NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021744 | |
| Record name | Thiopental sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiopental Sodium | |
CAS RN |
71-73-8 | |
| Record name | Thiopental sodium [USP:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiopental sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiopental sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







